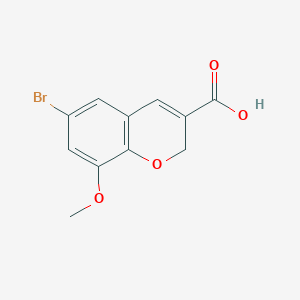

5-氰基-6-氧代-1,6-二氢吡啶-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

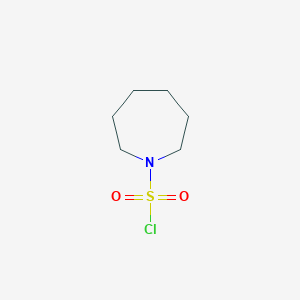

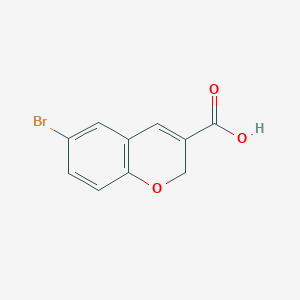

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block for the synthesis of more complex molecules. The compound is characterized by the presence of a dihydropyridine core, a cyano group, and a carboxylate ester functionality, which are common structural motifs in compounds with biological activity.

Synthesis Analysis

The synthesis of related methyl dihydropyridine derivatives has been reported through various methods. A green and convenient approach for the synthesis of methyl dihydropyridine derivatives was described using a one-pot, multi-component reaction in water, which is catalyst-free and atom-economical . Another study reported the synthesis of ethyl esters of dihydropyridine derivatives, which upon hydrolysis and decarboxylation yielded compounds with potential pharmacological activities . Additionally, the synthesis of methyl 4-aryl dihydropyridine derivatives was achieved by reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide .

Molecular Structure Analysis

The molecular structure of ethyl 5-cyano dihydropyridine derivatives has been characterized using X-ray crystallography. The solid-state conformation was compared with other derivatives and analyzed using quantum chemical methods to study the structure-activity relationship . This analysis is crucial for understanding how structural variations can affect the biological activity of these compounds.

Chemical Reactions Analysis

The reactivity of dihydropyridine derivatives has been explored in various chemical reactions. Novel Michael-Wittig reactions were used to synthesize highly functionalized cyclohexenonedicarboxylates from related compounds . Additionally, the synthesis of novel ethyl dihydropyridine derivatives was reported, which involved the reaction of intermediates with various amines, suggesting potential antihypertensive activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their functional groups. The presence of the cyano group and the carboxylate ester moiety can affect the compound's solubility, stability, and reactivity. These properties are essential for the compound's potential use as a pharmaceutical agent, as they determine how it interacts with biological systems and how it can be processed in the laboratory .

科学研究应用

合成方法和化学反应

5-氰基-6-氧代-1,6-二氢吡啶-3-羧酸甲酯是一种参与各种合成途径的化合物,展示了其在有机化学中的多功能性。Kumar 等人(2013 年)概述了一种合成高度官能化的 6-氧代-1,6-二氢吡啶的方法,强调了该化合物在 2-氰基-3,3-双(甲硫基)丙烯酰胺和 β-酮酯的 N-烷基和 N-芳基衍生物的一锅反应中的作用,阐明了涉及碳酸氢钾介导的共轭加成后跟分子内缩合的机理 (Kumar 等人,2013 年)。此外,Maryasov 等人(2021 年)通过分别使酰基丙酮酸的甲酯与丙二腈和氰基乙酰胺反应,合成了 4-芳基-6-氧代-5-氰基-1,6-二氢吡啶-2-羧酸甲酯及其酸,展示了该化合物在生成新化学实体中的潜力 (Maryasov 等人,2021 年)。

抗菌和抗真菌应用

El-Sehrawi 等人(2015 年)探索了新型 6-氧代吡啶-3-羧酰胺衍生物(包括 5-氰基-6-氧代-1,6-二氢吡啶-3-羧酸甲酯衍生物)的抗菌和抗真菌潜力。他们的研究发现对各种细菌具有显着的抗菌活性,与氨苄西林和庆大霉素相当,并且对烟曲霉具有抗真菌活性,与两性霉素 B 相当,突出了该化合物在开发新型抗菌剂中的潜力 (El-Sehrawi 等人,2015 年)。

在染料合成和纺织工业中的应用

Abolude 等人(2021 年)展示了从噻吩衍生物(包括 5-氰基-6-氧代-1,6-二氢吡啶-3-羧酸甲酯相关化合物)合成分散染料。这些染料与铜、钴和锌络合后,应用于涤纶和尼龙织物,显示出良好的牢度和鲜艳的色彩。这表明该化合物与合成纤维上具有优异性能的染料的开发相关 (Abolude 等人,2021 年)。

新型合成途径和化合物衍生物

Hayotsyan 等人(2019 年)的进一步研究开发了一种一步法合成 5-(芳基氨基甲酰基)-6-甲基-2-氧代-1,2-二氢吡啶-3-羧酸乙酯,展示了该化合物进行化学修饰的能力以及具有潜在生物活性的新衍生物的开发 (Hayotsyan 等人,2019 年)。

安全和危害

属性

IUPAC Name |

methyl 5-cyano-6-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-13-8(12)6-2-5(3-9)7(11)10-4-6/h2,4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRFNIGGWFTAGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585465 |

Source

|

| Record name | Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate | |

CAS RN |

929973-87-5 |

Source

|

| Record name | Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B1340822.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)